Malonic semialdehyde, also known as formylacetic acid or formylacetate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group. Malonic semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Malonic semialdehyde participates in a number of enzymatic reactions. In particular, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid through its interaction with the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In addition, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid; which is mediated by the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In humans, malonic semialdehyde is involved in the Beta-alanine metabolism pathway, the aspartate metabolism pathway, and the propanoate metabolism pathway. Malonic semialdehyde is also involved in several metabolic disorders, some of which include the methylmalonic aciduria due to cobalamin-related disorders pathway, gaba-transaminase deficiency, the hypoacetylaspartia pathway, and the canavan disease pathway. Outside of the human body, malonic semialdehyde can be found in a number of food items such as giant butterbur, mung bean, shallot, and prickly pear. This makes malonic semialdehyde a potential biomarker for the consumption of these food products.
3-Oxopropanoic acid
CAS No.: 926-61-4
Cat. No.: VC20805249
Molecular Formula: C3H4O3
Molecular Weight: 88.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926-61-4 |
---|---|
Molecular Formula | C3H4O3 |
Molecular Weight | 88.06 g/mol |
IUPAC Name | 3-oxopropanoic acid |
Standard InChI | InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6) |
Standard InChI Key | OAKURXIZZOAYBC-UHFFFAOYSA-N |
SMILES | C(C=O)C(=O)O |
Canonical SMILES | C(C=O)C(=O)O |
Introduction
Chemical Identity and Structure
3-Oxopropanoic acid is an aldehydic acid with the molecular formula C3H4O3 and a molecular weight of 88.06210 . Its structure consists of a three-carbon chain with a carboxylic acid group at one end and an aldehyde group at position 3, hence the name 3-oxopropanoic acid. This dual functionality gives the compound its unique chemical properties and reactivity patterns.
The compound is registered in chemical databases with the ChEBI ID CHEBI:17960 and CAS number 926-61-4 . It is also identified by several synonyms including formylacetic acid, malonic semialdehyde, 3-oxo-propionic acid, and malonate semialdehyde . These alternative names are often used interchangeably in scientific literature, which reflects its diverse roles and historical characterization across different research fields.
In terms of chemical classification, 3-oxopropanoic acid is categorized as a Brønsted acid, capable of donating a hydron (proton) to an acceptor . It functions as an oxoacid in chemical reactions and serves as the functional parent of 3-oxopropanoyl-CoA, an important metabolic intermediate .
Structural Relationships
3-Oxopropanoic acid exists within a network of related chemical entities. It has propionic acid as its functional parent, belongs to the class of aldehydic acids, and is the conjugate acid of 3-oxopropanoate . These relationships place the compound at an important junction in organic chemistry and biochemistry, particularly in metabolic pathways involving carboxylic acids and aldehydes.
Physical and Chemical Properties
3-Oxopropanoic acid possesses several distinctive physical and chemical properties that influence its behavior in biological systems and chemical reactions. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C3H4O3 |
Molecular Weight | 88.06210 |
Density | 1.258 g/cm³ |
Boiling Point | 237.3°C at 760 mmHg |
Flash Point | 111.6°C |
Exact Mass | 88.01600 |
PSA (Polar Surface Area) | 54.37000 |
Index of Refraction | 1.419 |
Net Charge | 0 |
Monoisotopic Mass | 88.01604 |
Table 1: Physical and chemical properties of 3-oxopropanoic acid
The compound has a relatively high boiling point of 237.3°C at atmospheric pressure, suggesting significant intermolecular forces likely due to hydrogen bonding through its carboxylic acid group . Its density of 1.258 g/cm³ indicates it is denser than water, a common characteristic of carboxylic acids with short carbon chains .
The moderate flash point of 111.6°C suggests that while it is combustible, it requires significant heating to reach its ignition temperature . This property is important for laboratory safety considerations when handling the pure compound.
Structural Identifiers
For computational chemistry and database searching, 3-oxopropanoic acid can be identified using several standardized notations:
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InChI: InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)
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InChIKey: OAKURXIZZOAYBC-UHFFFAOYSA-N
These identifiers uniquely specify the compound's structure and are essential for computational studies, database searches, and cheminformatics applications.
Biochemical Significance
3-Oxopropanoic acid plays several important roles in biochemical pathways, particularly in energy metabolism and redox reactions. One of its most significant biochemical functions involves the conversion of oxaloacetate (3-carboxy-3-oxopropanoic acid) to malate, an energy-favorable reaction that promotes the conversion of NADH to NAD+ . This reaction is central to cellular energy production and redox balance.
The NAD+/NADH ratio is a critical parameter in cellular metabolism, influencing numerous biochemical processes. An increase in this ratio has been linked to dietary restriction and increased lifespan in various organisms . Research has demonstrated that in mitochondria exposed to external oxaloacetate, there is a measurable increase in the NAD+/NADH ratio, suggesting a potential mechanism for the compound's biological effects .
Enzymatic Reactions
3-Oxopropanoic acid participates in several enzymatic reactions, most notably as a substrate for malonic semialdehyde reductase. This enzyme catalyzes the reduction of malonic semialdehyde with NAD(P)H to form 3-hydroxypropionate . The enzyme shows high specificity toward malonic semialdehyde compared to other aldehydes, with kinetic parameters supporting this selectivity.
The kinetic properties of malonic semialdehyde reductase with 3-oxopropanoic acid as substrate have been characterized:
Substrate | V₍max₎ (U mg⁻¹ of protein) | Kₘ (mM) | k₍cat₎/Kₘ (s⁻¹ mM⁻¹) |
---|---|---|---|
Malonic semialdehyde | 87.0 ± 5 | 0.11 ± 0.01 | 456 |
Succinic semialdehyde | 18.5 ± 3.9 | 4.26 ± 2.60 | 2.5 |
Table 2: Kinetic parameters of malonic semialdehyde reductase
As shown in the table, the enzyme exhibits significantly higher efficiency (k₍cat₎/Kₘ) with malonic semialdehyde (456 s⁻¹ mM⁻¹) compared to succinic semialdehyde (2.5 s⁻¹ mM⁻¹), demonstrating its substrate specificity . The low Kₘ value (0.11 mM) for malonic semialdehyde indicates high affinity of the enzyme for this substrate.
Research on Biological Effects
Recent research has uncovered intriguing effects of compounds related to 3-oxopropanoic acid on biological systems. In particular, oxaloacetate supplementation has been shown to increase lifespan in Caenorhabditis elegans, a widely used model organism in aging research .
Metabolic Pathways Involvement
The stimulation of dietary restriction-like pathways by oxaloacetate may be initiated by its conversion to malate, resulting in the conversion of NADH to NAD+ . The increase in the NAD+/NADH ratio has been linked to dietary restriction and increased lifespan in yeast and has been measured in mitochondria exposed to external oxaloacetate .
Energy levels and lifespan appear to be linked by AMPK activity, which is stimulated by increases in the NAD+/NADH ratio . The requirement of AMPK activity for the oxaloacetate-induced increase in lifespan is consistent with the initiation of this effect through an increase in NAD+/NADH ratio.
Chemical Reactivity and Transformations
3-Oxopropanoic acid undergoes various chemical transformations due to its dual functionality. The aldehyde group can participate in oxidation reactions, while the carboxylic acid moiety can form salts, esters, and amides through typical carboxylic acid reactions.
In biological systems, 3-oxopropanoic acid can be reduced to 3-hydroxypropanoic acid (3-hydroxypropionate) by the enzyme malonic semialdehyde reductase, using either NADPH or NADH as electron donors . The enzyme shows preference for NADPH, with a higher catalytic efficiency (k₍cat₎/Kₘ) value compared to NADH . This preference is consistent with the typically higher intracellular concentration of NADPH compared to NADH in many organisms .
The compound can also be metabolized to form malonyl-CoA through a reverse reaction catalyzed by malonyl-CoA reductase under appropriate conditions . These transformations highlight the compound's role as an intermediate in various metabolic pathways.
Analytical Methods and Identification
The identification and quantification of 3-oxopropanoic acid in biological samples typically involve spectrophotometric methods monitoring the consumption or production of NAD(P)H during enzymatic reactions. The change in absorbance at specific wavelengths (λ = 340 nm; ε₍NADH₎ = 3.4 mM⁻¹cm⁻¹, ε₍NADPH₎ = 3.5 mM⁻¹cm⁻¹) allows for the determination of reaction rates and, consequently, the concentration of the compound .
For structural confirmation, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed. The compound's InChI and SMILES notations provided earlier facilitate its identification in chemical databases and structure-based searches .
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